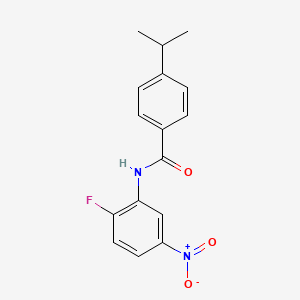
N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide: is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorine atom and a nitro group, as well as a propan-2-yl group attached to the amide nitrogen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce the nitro group at the 5-position.
Acylation: The nitrated product is then subjected to acylation with 4-propan-2-ylbenzoyl chloride to form the desired benzamide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to enhance the efficiency of the nitration and acylation steps.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: The nitro group in N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can undergo nucleophilic aromatic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, typically in the presence of a base like sodium hydroxide.
Major Products:
Reduction: N-(2-amino-5-nitrophenyl)-4-propan-2-ylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives:
Biology and Medicine:
Pharmacological Studies: This compound and its derivatives are studied for their potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and derivative being studied.
Vergleich Mit ähnlichen Verbindungen
- N-(2-fluoro-5-nitrophenyl)-4-methylbenzamide
- N-(2-fluoro-5-nitrophenyl)-4-ethylbenzamide
Comparison:
- Uniqueness: N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide is unique due to the presence of the propan-2-yl group, which can influence its steric and electronic properties, potentially leading to different reactivity and biological activity compared to its methyl and ethyl analogs.
Eigenschaften
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-10(2)11-3-5-12(6-4-11)16(20)18-15-9-13(19(21)22)7-8-14(15)17/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYLZZXTJJYHJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[3-(2,5-DIOXO-1-PYRROLIDINYL)-2,4,6-TRIMETHYLPHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5813740.png)
![4-butyl-13-(methoxymethyl)-11-methyl-5-[(E)-(4-nitrophenyl)methylideneamino]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B5813745.png)
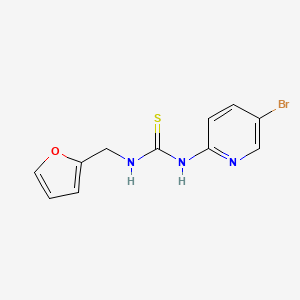
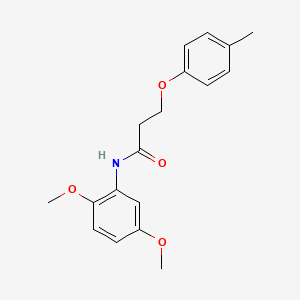
![N-[5-(2-morpholin-4-ylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzoxazol-2-amine](/img/structure/B5813768.png)
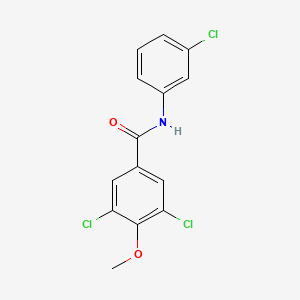
![N-[2-[[2-(4-chlorophenoxy)acetyl]amino]phenyl]butanamide](/img/structure/B5813773.png)


![N-[4-[(4-methylanilino)methyl]phenyl]acetamide](/img/structure/B5813791.png)
![N-[3-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B5813800.png)
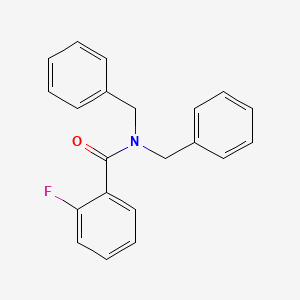
![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
